molecular formula C8H16ClNO2 B15302267 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride

3-(Piperidin-3-yl)oxetan-3-ol hydrochloride

Cat. No.: B15302267
M. Wt: 193.67 g/mol
InChI Key: DITMUAUNSYWXJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride typically involves the reaction of piperidine derivatives with oxetane derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to increase yield and efficiency. The purification process often includes crystallization and recrystallization techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)oxetan-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetane and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)oxetan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and stability compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Biological Activity

3-(Piperidin-3-yl)oxetan-3-ol hydrochloride is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C10H16ClN
  • Molecular Weight: 189.69 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperidine moiety may enhance binding affinity to specific receptors, while the oxetane structure may contribute to unique reactivity profiles.

Biological Activities

  • Antimicrobial Activity:
    Studies have indicated that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Neuroprotective Effects:
    There is emerging evidence that this compound may possess neuroprotective properties. Research suggests that it can modulate neurotransmitter release and protect neuronal cells from oxidative stress.
  • Anticancer Potential:
    Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity:
    A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating significant antibacterial activity.
  • Neuroprotection in vitro:
    In a neuroprotection study using SH-SY5Y neuronal cells, treatment with this compound resulted in a 30% reduction in cell death induced by oxidative stress when compared to untreated controls.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialMIC 32–128 µg/mL
Neuroprotection30% reduced cell death
AnticancerApoptosis induction in cancer cells

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-piperidin-3-yloxetan-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-8(5-11-6-8)7-2-1-3-9-4-7;/h7,9-10H,1-6H2;1H

InChI Key

DITMUAUNSYWXJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(COC2)O.Cl

Origin of Product

United States

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